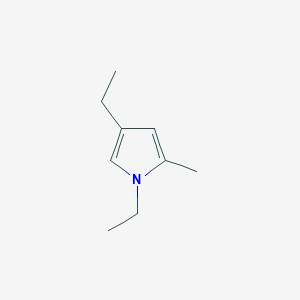

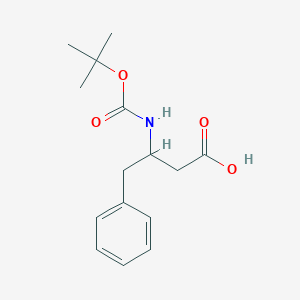

1,4-Diethyl-2-methyl-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

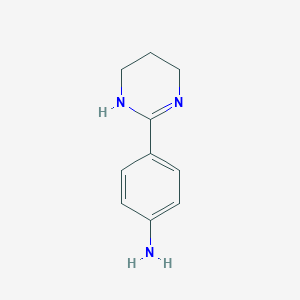

1,4-Diethyl-2-methyl-1H-pyrrole is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DEPMPO and is widely used in various fields, including chemistry, biochemistry, and pharmacology.

Scientific Research Applications

DEPMPO has been widely used in scientific research for various applications, including free radical detection, spin trapping, and electron paramagnetic resonance (EPR) spectroscopy. It is a highly effective spin trap that can be used to detect free radicals in various systems such as biological tissues, cells, and in vitro models. DEPMPO has also been used in EPR spectroscopy to study the properties of free radicals and their interactions with other molecules. Additionally, DEPMPO has been used as a tool for studying oxidative stress and its role in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.

Mechanism of Action

DEPMPO acts as a spin trap by reacting with free radicals to form stable adducts. The reaction between DEPMPO and free radicals results in the formation of a radical adduct, which can be detected using various analytical techniques such as EPR spectroscopy. The mechanism of action of DEPMPO involves the formation of a nitroxide radical, which is highly stable and can be used to study the properties of free radicals and their interactions with other molecules.

Biochemical and Physiological Effects:

DEPMPO has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can protect against oxidative stress-induced damage in various systems such as cells, tissues, and organs. DEPMPO has also been shown to have anti-inflammatory properties and can reduce inflammation in various disease models. Additionally, DEPMPO has been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DEPMPO has several advantages for laboratory experiments. It is a highly effective spin trap that can be used to detect free radicals in various systems. DEPMPO is also stable and can be stored for extended periods without degradation. However, DEPMPO has some limitations, including its cost and availability. It is a relatively expensive compound, and its availability can be limited, which can limit its use in some experiments.

Future Directions

DEPMPO has significant potential for future research and applications. Some possible future directions include the development of new synthesis methods for DEPMPO, the use of DEPMPO for studying oxidative stress in various disease models, and the development of new applications for DEPMPO in pharmacology and drug development. Additionally, the use of DEPMPO in combination with other compounds for synergistic effects could be explored. Overall, DEPMPO is a highly promising compound with significant potential for future research and applications.

Synthesis Methods

DEPMPO can be synthesized using various methods, including the reaction of 2-methyl-2-nitrosopropane with ethyl acrylate and the reaction of 2-methyl-2-nitrosopropane with diethyl malonate. The latter method is more commonly used as it yields a higher yield of DEPMPO. The synthesis process involves the reaction of 2-methyl-2-nitrosopropane with diethyl malonate in the presence of a base and a solvent. The reaction results in the formation of DEPMPO, which can be purified using various techniques such as recrystallization and column chromatography.

properties

CAS RN |

198344-74-0 |

|---|---|

Product Name |

1,4-Diethyl-2-methyl-1H-pyrrole |

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1,4-diethyl-2-methylpyrrole |

InChI |

InChI=1S/C9H15N/c1-4-9-6-8(3)10(5-2)7-9/h6-7H,4-5H2,1-3H3 |

InChI Key |

KEPODWRGPQXVPH-UHFFFAOYSA-N |

SMILES |

CCC1=CN(C(=C1)C)CC |

Canonical SMILES |

CCC1=CN(C(=C1)C)CC |

synonyms |

1H-Pyrrole,1,4-diethyl-2-methyl-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)

![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)